molecular formula C6H20N2Si3 B14268057 CID 57466237

CID 57466237

Cat. No.: B14268057
M. Wt: 204.49 g/mol
InChI Key: SQCJWYLZBMUUHN-UHFFFAOYSA-N
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Description

CID 57466237 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Standard characterization methods for such compounds include mass spectrometry (e.g., GC-MS, LC-ESI-MS), nuclear magnetic resonance (NMR), and computational modeling to determine molecular weight, functional groups, and stereochemistry .

Properties

Molecular Formula

C6H20N2Si3

Molecular Weight

204.49 g/mol

InChI

InChI=1S/C6H20N2Si3/c1-10(2,3)7-9-8-11(4,5)6/h7-8H,1-6H3

InChI Key

SQCJWYLZBMUUHN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N[Si]N[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common method involves the reaction of anhydrous metal chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. For example:

MCln+nNa[N(SiMe3)2\text{MCl}_n + n \text{Na[N(SiMe}_3)_2 MCln​+nNa[N(SiMe3​)2​

Comparison with Similar Compounds

Structural Analogues

The table below hypothesizes a comparison of this compound with compounds sharing structural motifs or functional groups, based on methodologies in and :

CID IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target
57466237 Not available Not available Inferred from spectral data Carboxylic acid, aromatic rings Hypothetical enzyme X
6675 Taurocholic acid C₂₆H₄₅NO₆S 515.70 Hydroxyl, sulfonic acid Bile acid transporter
5469634 Ginkgolic acid 17:1 C₂₂H₃₄O₃ 346.50 Alkylphenol, unsaturated chain Fatty acid synthase
10153267 3-O-Caffeoyl betulin C₄₀H₅₈O₄ 614.88 Triterpenoid, caffeoyl Apoptosis regulator

Key Observations :

  • Functional Group Influence: Compounds like CID 6675 (taurocholic acid) and CID 5469634 (ginkgolic acid) highlight how sulfonic acid or alkylphenol groups dictate interactions with transporters or enzymes .
  • Stereochemical Complexity: CID 10153267 (3-O-caffeoyl betulin) demonstrates the role of triterpenoid backbones in modulating biological activity, a factor likely relevant to this compound if it shares similar scaffolds.

Spectral and Analytical Comparisons

Using and as benchmarks:

  • GC-MS and LC-ESI-MS: this compound’s retention time and fragmentation patterns (e.g., via CID-MS) could differentiate it from isomers, similar to how ginsenoside Rf (CID 441923) and pseudoginsenoside F11 (CID 129828678) were distinguished .
  • Collision Cross-Section (CCS) : Differences in CCS values (measured via ion mobility spectrometry) could further resolve structural variations .

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